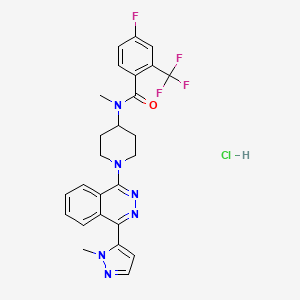

Taladegib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1258861-21-0 |

|---|---|

Molecular Formula |

C26H25ClF4N6O |

Molecular Weight |

549.0 g/mol |

IUPAC Name |

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C26H24F4N6O.ClH/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2;/h3-9,12,15,17H,10-11,13-14H2,1-2H3;1H |

InChI Key |

ZULPZIIPOBSSNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Taladegib Hydrochloride for Hedgehog Pathway Inhibition

This guide provides a comprehensive technical overview of Taladegib hydrochloride (also known as LY2940680 or ENV-101), a potent, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of the Hedgehog pathway, the specific pharmacology of Taladegib, its diverse applications in oncology and fibrosis, and detailed protocols for its experimental evaluation. The narrative emphasizes the causal links behind experimental design and the principles of self-validating methodologies to ensure robust and reproducible results.

The Hedgehog Signaling Pathway: A Master Regulator of Development and Disease

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade essential for embryonic development, tissue patterning, and adult tissue homeostasis.[1] Its dysregulation, however, is a key driver in the pathogenesis of various human malignancies and fibrotic diseases.[2][3] Understanding the mechanics of this pathway is fundamental to appreciating the therapeutic rationale for inhibitors like Taladegib.

1.1. Pathway Mechanics: The "Off" and "On" States

Canonical Hh signaling is mediated by a series of protein interactions centered on the primary cilium, a microtubule-based organelle that acts as a cellular antenna.

-

In the "Off" State (Absence of Hh Ligand): The 12-pass transmembrane receptor Patched-1 (PTCH1) localizes to the primary cilium, where it actively suppresses the 7-pass transmembrane G protein-coupled receptor, Smoothened (SMO).[4][5] This suppression prevents SMO from accumulating in the cilium. In the cytoplasm, a complex of proteins, including Suppressor of Fused (SUFU), facilitates the proteolytic cleavage of the Glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). This processing generates a truncated repressor form (Gli-R) that translocates to the nucleus to inhibit the transcription of Hh target genes.[5]

-

In the "On" State (Presence of Hh Ligand): Secreted Hh ligands (e.g., Sonic, Indian, or Desert Hedgehog) bind to PTCH1.[6] This binding event triggers the internalization and degradation of PTCH1, thereby relieving its inhibition of SMO.[5] De-repressed SMO translocates into the primary cilium, initiating a signaling cascade that disrupts the SUFU-GLI complex. This prevents GLI protein cleavage, leading to the accumulation of full-length GLI activators (Gli-A). These activators enter the nucleus and drive the transcription of a wide array of target genes, including GLI1 and PTCH1 (as part of a negative feedback loop), as well as genes involved in cell proliferation, survival, and differentiation.[4][7]

1.2. Aberrant Activation in Disease

Pathological activation of the Hh pathway typically occurs through two primary mechanisms:

-

Ligand-Independent Activation: This is often caused by loss-of-function mutations in the tumor suppressor PTCH1 or activating mutations in SMO. These mutations lead to constitutive, ligand-independent signaling and are hallmark drivers of cancers like basal cell carcinoma (BCC) and medulloblastoma.[8][9]

-

Ligand-Dependent Activation: This involves the overexpression of Hh ligands by tumor cells, which can act in an autocrine manner (on the same cell) or a paracrine manner (on adjacent stromal cells) to create a tumor-supportive microenvironment.[7][10] This mechanism is implicated in a broader range of solid tumors and in fibrotic conditions like idiopathic pulmonary fibrosis (IPF), where Hh signaling drives the activation of myofibroblasts, the primary cells responsible for scar tissue deposition.[11][12]

Preclinical and Clinical Applications

Taladegib has been evaluated in numerous clinical studies, demonstrating a favorable safety profile and significant efficacy in distinct therapeutic areas. [8][9] 3.1. Oncology

The primary oncologic indication for Taladegib is in patients with advanced solid tumors harboring PTCH1 loss-of-function mutations. [9]By inhibiting the constitutively active Hh pathway in these tumors, Taladegib can induce tumor regression. [9]It has shown promising activity in basal cell carcinoma and is being investigated in a tumor-agnostic manner for any solid tumor with these specific genetic drivers. [9][13] 3.2. Idiopathic Pulmonary Fibrosis (IPF)

Taladegib has emerged as a promising disease-modifying agent for IPF, a chronic, progressive, and fatal lung disease characterized by lung scarring. [14][15]In IPF, aberrant Hh signaling drives the relentless activation of myofibroblasts, which remodel lung tissue and impair function. [11][12]By inhibiting this pathway, Taladegib aims to inactivate and induce apoptosis in these myofibroblasts, potentially halting or even reversing the fibrotic process. [11]

| Clinical Trial | Indication | Phase | Dosage | Key Findings & Outcomes |

|---|---|---|---|---|

| NCT04968574 | Idiopathic Pulmonary Fibrosis (IPF) | 2a | 200 mg, oral, once daily | Showed an acceptable safety profile. Significantly improved lung function (FVC) and reversed key measures of fibrosis on HRCT scans compared to placebo over 12 weeks. [14][16][17][18] |

| NCT05199584 | Advanced Solid Tumors with PTCH1 LOF Mutations | 2 | 200 mg or 300 mg, oral, once daily | Designed to evaluate Objective Response Rate (ORR) in a tumor-agnostic patient population with a specific genetic driver. [9]|

Common Adverse Events: The most frequently reported treatment-related adverse events for Taladegib are consistent with the SMO inhibitor class and include dysgeusia (taste alteration), muscle spasms, and alopecia (hair loss), which are generally mild to moderate in severity. [14][17][18]

Experimental Protocols for In Vitro Evaluation

To assess the biological activity of Taladegib in a laboratory setting, robust, well-controlled assays are essential. The following protocols are designed to be self-validating systems for quantifying Hh pathway inhibition.

4.1. Protocol 1: Cell-Based Hedgehog Pathway Reporter Assay

-

Principle & Causality: This assay directly measures the transcriptional output of the Hh pathway. The chosen cell line (e.g., NIH/3T3-derived 'Shh-LIGHT2' cells) is stably transfected with a Gli-responsive firefly luciferase reporter construct. Pathway activation by an agonist drives luciferase expression; effective inhibition by Taladegib will suppress this signal in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.

-

Materials:

-

Shh-LIGHT2 cells (or equivalent)

-

DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Selection antibiotics (e.g., G418, Zeocin)

-

Hh Pathway Agonist: Smoothened Agonist (SAG) or Recombinant Shh-N protein

-

This compound

-

DMSO (vehicle)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase Assay Reagent (e.g., Bright-Glo™)

-

Luminometer

-

-

Step-by-Step Methodology:

-

Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Rationale: Allows cells to adhere and enter a logarithmic growth phase, ensuring responsiveness to stimuli.

-

-

Serum Starvation: Gently replace the growth medium with 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS). Incubate for 4-6 hours.

-

Rationale: Reduces background signaling and sensitizes the cells to the Hh agonist.

-

-

Compound Preparation: Prepare a 10 mM stock of Taladegib in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in low-serum medium. Also prepare solutions for controls.

-

Treatment: Add the compound dilutions and controls to the wells.

-

Test Wells: Add Taladegib dilutions + a fixed, final concentration of SAG (e.g., 100 nM).

-

Positive Control (Max Signal): Add vehicle (DMSO) + SAG.

-

Negative Control (Baseline): Add vehicle (DMSO) only.

-

Self-Validation: The difference between the positive and negative controls defines the assay window. A large, consistent window validates the health of the cells and the activity of the agonist.

-

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Rationale: Sufficient time for the full signaling cascade to occur, leading to robust luciferase expression.

-

-

Luciferase Measurement: Equilibrate the plate and luciferase reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data: (Signal_sample - Signal_negative) / (Signal_positive - Signal_negative) * 100.

-

Plot the normalized response against the log of Taladegib concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

4.2. Protocol 2: Downstream Target Gene Expression Analysis (qPCR)

-

Principle & Causality: This assay provides orthogonal validation of Taladegib's activity by measuring its effect on the transcription of endogenous Hh target genes. A dose-dependent decrease in the mRNA levels of GLI1 and PTCH1 serves as a direct biomarker of SMO inhibition in a biologically relevant context.

-

Materials:

-

Hh-dependent cell line (e.g., Daoy medulloblastoma cells, which have a PTCH1 mutation)

-

Appropriate growth medium (e.g., MEM with 10% FBS)

-

This compound and DMSO

-

6-well tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green or probe-based)

-

Validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-Time PCR System

-

-

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed Daoy cells in 6-well plates. Once they reach ~70% confluency, treat them with a dose range of Taladegib (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

-

Rationale: 24 hours is typically sufficient to observe significant changes in the transcription of direct target genes like GLI1.

-

-

RNA Extraction: Lyse the cells and purify total RNA using a column-based kit, including an on-column DNase digestion step. Quantify RNA and assess its purity (A260/A280 ratio).

-

Rationale: High-quality, DNA-free RNA is critical for accurate qPCR results.

-

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

-

Quantitative PCR (qPCR): Set up qPCR reactions for each target gene (GLI1, PTCH1) and the housekeeping gene for each sample. Run the reactions on a Real-Time PCR instrument.

-

Data Analysis:

-

Calculate the quantification cycle (Cq) for each reaction.

-

Use the ΔΔCq method for relative quantification:

-

ΔCq = Cq(gene of interest) - Cq(housekeeping gene)

-

ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control)

-

Relative Expression = 2^(-ΔΔCq)

-

-

Plot the relative expression against Taladegib concentration.

-

Self-Validation: The stability of the housekeeping gene's Cq value across all treatment conditions validates its use for normalization. A clear dose-dependent decrease in GLI1 and PTCH1 expression validates the biological activity of Taladegib.

-

-

References

-

Endeavor BioMedicines. (2021, September 22). Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer. [Link]

-

2 Minute Medicine. (2024, June 12). Endeavor BioMedicines' ENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis. [Link]

-

Clinicaltrials.eu. TALADEGIB – Application in Therapy and Current Clinical Research. [Link]

-

IPF News. (2022, February 9). Endeavor Raises $101M to Advance Taladegib, IPF Therapy Now in Trial. [Link]

-

Karachaliou, N., et al. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI. [Link]

-

Wikipedia. Hedgehog pathway inhibitor. [Link]

-

Endeavor BioMedicines. (2025, November 3). Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]

-

OncLive. (2020, January 18). Targeting the Hedgehog Pathway Holds Promises and Pitfalls. [Link]

-

ThinkIR, University of Louisville. Targeting of the Hedgehog Signaling Pathway in Cancer Treatment. [Link]

-

National Center for Biotechnology Information (PMC). (2021, November 12). Hedgehog Pathway Inhibitors against Tumor Microenvironment. [Link]

-

DelveInsight. Hedgehog Pathway Inhibitors Pipeline Insight. [Link]

-

BioSpace. (2022, May 25). Endeavor Doses First Patient in Phase 2 Oncology Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib). [Link]

-

HCPLive. (2025, May 20). Phase 2a Data Highlight Effects of Taladegib (ENV-101) on Idiopathic Pulmonary Fibrosis. [Link]

-

Pulmonary Fibrosis Foundation. Taladegib (ENV-101). [Link]

-

Maher, T. M., et al. (2025). Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial. PubMed. [Link]

-

MEDCONGRESS. (2025, October 3). Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis. [Link]

-

Endeavor BioMedicines. (2023, September 6). Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF). [Link]

-

Targeted Oncology. Inhibiting the Hedgehog Pathway for Cancer Therapy. [Link]

-

YouTube. (2012, January 13). Dr. Cohen Discusses Hedgehog Pathway Inhibition. [Link]

-

National Center for Biotechnology Information. Taladegib - PubChem. [Link]

-

GPCRdb. Taladegib. [Link]

-

Scholars Research Library. Hedgehog signaling pathway. [Link]

-

National Center for Biotechnology Information (PMC). (2009, June 30). The Hedgehog Signaling Pathway: Where Did It Come From?. [Link]

-

ResearchGate. Simplified diagram of the hedgehog signaling pathway. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Hedgehog Pathway Inhibitors Pipeline Insight | Hedgehog Pathway Inhibitors Clinical Trials Analysis, Drugs Ana [delveinsight.com]

- 3. targetedonc.com [targetedonc.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. researchgate.net [researchgate.net]

- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 7. ir.library.louisville.edu [ir.library.louisville.edu]

- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 9. biospace.com [biospace.com]

- 10. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]

- 12. Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF) | Endeavor BioMedicines [endeavorbiomedicines.com]

- 13. onclive.com [onclive.com]

- 14. 2minutemedicine.com [2minutemedicine.com]

- 15. Taladegib (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 16. Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]

- 17. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]

The Preclinical Pharmacology of Taladegib Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: Targeting a Developmental Pathway in Disease

Taladegib hydrochloride (also known as LY2940680 and ENV-101) is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of cellular proliferation and differentiation during embryonic development but is largely quiescent in adult tissues.[1] However, aberrant reactivation of the Hh pathway is a known driver in various cancers and fibrotic diseases. Taladegib was developed to precisely target this pathway, offering a mechanism-based therapeutic strategy for these conditions.[1][3]

This technical guide provides an in-depth exploration of the preclinical pharmacology of Taladegib, synthesizing key findings from in vitro and in vivo studies. It is designed for researchers, scientists, and drug development professionals to offer a comprehensive understanding of the scientific rationale and experimental validation that underpin its clinical investigation.

Mechanism of Action: Potent and Competitive Inhibition of Smoothened

Taladegib's mechanism of action is centered on its function as an antagonist of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh signaling cascade.[1] By binding to the human Smo (hSmo) receptor, Taladegib competitively inhibits the pathway's activation.[2] This blockade prevents the downstream activation of the Gli family of transcription factors (including Gli1), which are responsible for transcribing genes that promote cell growth and survival.[1]

The Hedgehog Signaling Pathway and Taladegib's Intervention Point

The canonical Hedgehog pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 actively inhibits Smo. Ligand binding to PTCH1 alleviates this inhibition, allowing Smo to activate the Gli transcription factors. In many cancers, this pathway is constitutively activated through loss-of-function mutations in PTCH1 or activating mutations in SMO.[1] Taladegib directly targets Smo, making it effective in contexts where the pathway is activated upstream of this receptor.[1]

In Vitro Pharmacology: Characterizing Potency and Specificity

The preclinical evaluation of Taladegib began with a series of in vitro assays to establish its potency, binding characteristics, and cellular activity.

Potency and Binding Affinity

Taladegib is a potent inhibitor of the Hedgehog pathway, with IC50 values in the low nanomolar range in relevant cellular assays. For instance, in medulloblastoma cells, Taladegib has demonstrated IC50 values ranging from 4.56 to 7.64 nM. A key feature of Taladegib is its ability to inhibit vismodegib-resistant forms of the Smoothened receptor, such as the D473H mutant, indicating a distinct binding interaction. This suggests a potential clinical advantage in patient populations that have developed resistance to first-generation Smo inhibitors.

Downstream Pathway Inhibition

The efficacy of Taladegib in blocking the Hh pathway is confirmed by measuring the expression of downstream target genes, most notably Gli1. A significant reduction in Gli1 mRNA levels following Taladegib treatment serves as a reliable biomarker of its on-target activity. This has been consistently demonstrated in various cancer cell lines with aberrant Hh signaling.

Experimental Protocol: Gli1 Reporter Assay

This assay is fundamental for quantifying the inhibitory activity of compounds on the Hedgehog pathway.

Objective: To determine the IC50 value of Taladegib by measuring its ability to inhibit Gli-mediated luciferase activity in a stable reporter cell line.

Methodology:

-

Cell Culture: Mouse embryonic fibroblast cells (e.g., Shh-LIGHT2) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured to ~80% confluency.

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in cell culture medium to achieve the final desired concentrations.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with a medium containing a sub-maximal concentration of a Smoothened agonist (e.g., SAG) and the various concentrations of Taladegib.

-

Incubation: The plates are incubated for 48-72 hours to allow for pathway activation and reporter gene expression.

-

Lysis and Luminescence Reading: A dual-luciferase reporter assay system is used. The firefly and Renilla luciferase activities are measured sequentially in a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The normalized data is then plotted against the log of the Taladegib concentration, and a four-parameter logistic regression is used to determine the IC50 value.

In Vivo Pharmacology: Demonstrating Efficacy in Preclinical Models

Taladegib has been evaluated in various animal models to assess its anti-tumor and anti-fibrotic activity.

Oncology Models

The primary in vivo models for evaluating Hh inhibitors in oncology are genetically engineered mouse models and xenograft studies.

-

Medulloblastoma Models: Taladegib has been studied in allograft models of medulloblastoma, such as those derived from Ptch+/-; p53-/- mice. In these models, oral administration of Taladegib has been shown to inhibit tumor growth.

-

Xenograft Models: Human tumor cell lines with known PTCH1 mutations are implanted into immunocompromised mice.[4] Treatment with Taladegib in these models is evaluated for its ability to inhibit tumor growth compared to a vehicle control.

Idiopathic Pulmonary Fibrosis (IPF) Models

The bleomycin-induced lung fibrosis model is a standard for preclinical evaluation of anti-fibrotic agents.[3]

-

Mechanism: Intratracheal administration of bleomycin in rodents induces lung injury and a subsequent fibrotic response that mimics some aspects of human IPF.

-

Efficacy Readouts: The efficacy of Taladegib in this model is assessed by measuring the reduction in lung collagen content (hydroxyproline assay), histological improvement (Ashcroft score), and changes in the expression of fibrotic markers.

Experimental Protocol: Medulloblastoma Xenograft Study

This protocol outlines a typical in vivo efficacy study for an anti-cancer agent.

Pharmacodynamics and Biomarker Strategy

A cornerstone of Taladegib's preclinical and clinical development is the use of a robust pharmacodynamic (PD) biomarker. The measurement of Gli1 mRNA levels in skin punch biopsies provides a direct assessment of Hh pathway inhibition in a readily accessible tissue.[1][5] Preclinical studies established a clear link between Taladegib exposure, Gli1 inhibition in the skin, and anti-tumor activity. This translational biomarker strategy was instrumental in guiding dose selection for early-phase clinical trials, ensuring that the selected doses were biologically active.[2] In clinical studies, all tested doses of Taladegib showed a high level of inhibition of skin Gli1 transcript levels.[2][5]

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of Taladegib has been characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Absorption: Taladegib is orally bioavailable.[3]

-

Distribution: It has a large volume of distribution, indicating distribution into tissues.[2]

-

Metabolism: Taladegib is metabolized, with a major circulating and equipotent metabolite identified as LSN3185556.[2]

-

Excretion: The primary route of elimination is through feces.[1]

Preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling, along with toxicology data, was crucial in determining the starting dose and dosing frequency for first-in-human studies.[2]

| Parameter | Observation | Implication |

| Bioavailability | Orally bioavailable | Suitable for oral administration. |

| Distribution | High volume of distribution | Wide tissue distribution. |

| Metabolism | Forms an active, equipotent metabolite (LSN3185556) | The metabolite contributes to the overall pharmacological effect. |

| Excretion | Primarily fecal | Low renal clearance. |

Table 1: Summary of Preclinical ADME Characteristics of Taladegib

Preclinical Safety and Toxicology

A comprehensive preclinical safety program was conducted to identify potential toxicities and establish a safe starting dose for clinical trials. These studies were conducted in accordance with regulatory guidelines and involved both rodent and non-rodent species.

The adverse events observed in clinical trials are consistent with the mechanism of action of Hedgehog pathway inhibitors and likely reflect findings from preclinical toxicology studies. These class-related effects include dysgeusia (taste alteration), muscle spasms, and alopecia (hair loss).[6] The major target organs for toxicity with this class of drugs often include the skin and the male reproductive system.[7] The preclinical toxicology data were integrated with PK/PD models to select a dose range for Phase I clinical trials that was anticipated to be both safe and biologically active.[2]

Conclusion

The preclinical pharmacology of this compound demonstrates its design as a potent and specific inhibitor of the Hedgehog signaling pathway. A robust preclinical data package, encompassing in vitro mechanism of action studies, in vivo efficacy in relevant oncology and fibrosis models, and a comprehensive ADME and safety evaluation, has provided a strong scientific foundation for its ongoing clinical development. The use of a translational pharmacodynamic biomarker, Gli1, has been a key component of its development strategy, allowing for the confident selection of biologically active doses in early clinical trials. This body of preclinical work exemplifies a mechanism-driven approach to drug development, targeting a fundamental signaling pathway that is dysregulated in multiple diseases.

References

-

TALADEGIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

-

Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer. BioSpace. Available at: [Link]

-

Bendell, J., et al. (2018). Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma. Clinical Cancer Research, 24(9), 2082-2091. Available at: [Link]

-

202806Orig1s000 - accessdata.fda.gov. (2013). Available at: [Link]

-

Taladegib (ENV-101). Pulmonary Fibrosis Foundation. Available at: [Link]

-

Maher, T., et al. (2025). Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis. Medwire News. Available at: [Link]

-

Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF). Endeavor BioMedicines. Available at: [Link]

-

Taladegib Shows Potential to Improve FVC in Idiopathic Pulmonary Fibrosis. HCPLive. Available at: [Link]

-

A Drug-Drug Interaction Study of ENV-101 (Taladegib) on Nintedanib Pharmacokinetics in Healthy Subjects. ClinicalTrials.gov. Available at: [Link]

-

A Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations. ClinicalTrials.gov. Available at: [Link]

- Chen, J. K., et al. (2021). Evaluating the Efficacy of Targeted Inhibitor Therapeutics for Sonic Hedgehog Medulloblastoma: Significant Milestones and Current Limitations. Journal of Experimental Neuroscience, 15, 11790695211001467.

-

Ueno, H., et al. (2018). A phase I and pharmacokinetic study of taladegib, a Smoothened inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 81(4), 745-753. Available at: [Link]

-

Inhibition of the Sonic Hedgehog Pathway by Cyclopamine or GLI1 siRNA Reduces In Vivo Tumorigenesis of Human Medulloblastoma Cel. Scholars.Direct. Available at: [Link]

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A phase I and pharmacokinetic study of taladegib, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Solubility of Taladegib Hydrochloride for Researchers

Introduction: The Critical Role of Solubility in Harnessing the Power of Taladegib Hydrochloride

This compound, also known as LY2940680, is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2] The aberrant activation of the Hh pathway is a known driver in various malignancies and fibrotic diseases, making Taladegib a compound of significant interest in oncology and beyond.[3][4] Currently, it is under investigation in clinical trials for conditions such as advanced solid tumors and idiopathic pulmonary fibrosis.[1][2]

For researchers in drug development and cellular biology, the successful application of Taladegib in in vitro and in vivo models is fundamentally dependent on a thorough understanding of its solubility characteristics. The ability to prepare accurate, stable, and bioavailable solutions is paramount to obtaining reproducible and meaningful experimental results. This guide provides an in-depth technical overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, offering field-proven insights and detailed protocols to empower researchers in their studies.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is dictated by its inherent physicochemical properties. Understanding these parameters provides a predictive framework for its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₄F₄N₆O·HCl | [5] |

| Molecular Weight | 512.19 g/mol (for the free base) | [6] |

| XLogP | 5.87 | [6] |

| Appearance | Crystalline solid | [7] |

The high XLogP value of 5.87 indicates that Taladegib is a lipophilic, or fat-soluble, compound.[6] This characteristic suggests a preference for nonpolar environments and predicts poor solubility in aqueous solutions. The presence of multiple nitrogen atoms and the hydrochloride salt form can influence its behavior in protic and polar solvents.

Solubility Profile of this compound: A Comparative Analysis

The choice of solvent is a critical first step in any experiment involving this compound. The following table summarizes its solubility in commonly used laboratory solvents.

| Solvent | Solubility | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (≥ 48.8 mM) | Highly soluble. The solvent of choice for preparing high-concentration stock solutions. | [8] |

| Ethanol | ~0.25 mg/mL | Limited solubility. Not recommended for primary stock solutions. | [7] |

| Aqueous Solutions (Water, PBS) | Sparingly soluble | Very low solubility. Prone to precipitation when diluting from DMSO stock. | [7] |

The Preeminence of DMSO: A Mechanistic Perspective

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[9][10][11] Its efficacy in solubilizing this compound can be attributed to several key properties:

-

High Polarity: The strong S=O dipole in DMSO readily interacts with the polar functional groups in Taladegib.[12]

-

Aprotic Nature: As an aprotic solvent, DMSO does not form strong hydrogen bonds with itself, leaving it more available to solvate the solute.[10]

-

Miscibility: DMSO is miscible with a broad spectrum of organic solvents and water, which can be advantageous in preparing intermediate dilutions, although caution is advised when transitioning to aqueous systems.[9][13]

Experimental Protocols: From Powder to Biologically Active Solution

The following protocols are designed to be self-validating, ensuring the preparation of accurate and stable this compound solutions for experimental use.

Protocol 1: Preparation of a High-Concentration Stock Solution in Anhydrous DMSO

This protocol details the steps for preparing a concentrated stock solution, which serves as the foundation for subsequent experimental dilutions.

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Step-by-Step Methodology:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. The use of anhydrous DMSO is critical, as water contamination can significantly reduce the solubility of many organic compounds.

-

Vortexing: Cap the vial tightly and vortex vigorously for 2-5 minutes. This initial mechanical agitation helps to disperse the powder and initiate the dissolution process.

-

Sonication: If undissolved particles remain, place the vial in a water bath sonicator for 15-30 minutes. Sonication utilizes ultrasonic waves to break down agglomerates and enhance dissolution.

-

Gentle Warming (Optional): If the compound is still not fully dissolved, the solution can be gently warmed in a 37°C water bath for 10-15 minutes, followed by further vortexing or sonication. Avoid excessive heat, which could lead to compound degradation.

-

Visual Inspection: Once the solution is clear and free of any visible particulates, the stock solution is ready.

-

Aliquoting and Storage: To maintain the integrity of the stock solution and avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of diluted working solutions from the high-concentration DMSO stock for use in cell-based assays.

Step-by-Step Methodology:

-

Thawing the Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

-

Serial Dilution: It is crucial to perform serial dilutions to reach the final desired concentration. Directly diluting the highly concentrated DMSO stock into aqueous cell culture media can cause the compound to precipitate out of solution due to its low aqueous solubility.

-

Prepare an intermediate dilution of the DMSO stock in cell culture medium. For example, a 1:100 dilution.

-

From this intermediate dilution, perform the final dilution to achieve the desired working concentration.

-

-

DMSO Concentration in Final Medium: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[14] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation and degradation.

This compound in the Context of the Hedgehog Signaling Pathway

Taladegib's mechanism of action is the targeted inhibition of the Smoothened (SMO) receptor, a central component of the Hedgehog (Hh) signaling pathway.[1] Understanding this pathway provides context for the biological effects observed in experiments.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

In the absence of a Hedgehog ligand, the PTCH1 receptor tonically inhibits SMO.[15][16][17] This leads to the proteasomal degradation of the GLI family of transcription factors.[18] Upon binding of a Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to become active.[15][18] Active SMO prevents the degradation of GLI proteins, which can then translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.[16][17] Taladegib directly binds to and inhibits SMO, thereby blocking the downstream signaling cascade even in the presence of Hedgehog ligands or in cases of pathway activation through PTCH1 mutations.[1][19]

Practical Considerations for the Researcher: Ensuring Experimental Success

-

Stability in DMSO: While this compound is stable in anhydrous DMSO when stored properly at low temperatures, it is important to minimize exposure to moisture and light. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

-

Precipitation in Aqueous Media: The most common issue encountered by researchers is the precipitation of Taladegib upon dilution into aqueous buffers or cell culture media. This is a direct consequence of its low aqueous solubility. The serial dilution method described in Protocol 2 is designed to mitigate this issue. If precipitation is observed, consider preparing a fresh, more dilute intermediate stock solution.

-

In Vivo Formulations: For animal studies, specialized formulations are often required to maintain solubility and bioavailability. These may include co-solvents such as PEG300, Tween-80, or the use of cyclodextrins.[8] It is essential to consult established protocols or conduct formulation studies for in vivo applications.

Conclusion: A Foundation for Reliable Research

A comprehensive understanding of the solubility of this compound is not merely a technical detail but a cornerstone of robust and reproducible research. By leveraging its high solubility in DMSO for the preparation of concentrated stock solutions and employing careful dilution strategies, researchers can confidently investigate the therapeutic potential of this potent Hedgehog pathway inhibitor. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to navigate the challenges of working with this promising compound, ultimately advancing our understanding of its role in health and disease.

References

-

Clinicaltrials.eu. TALADEGIB – Application in Therapy and Current Clinical Research. [Link]

-

2 Minute Medicine. Endeavor BioMedicines’ ENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis. [Link]

- Farjami, A., & Jouyban, A. (2015). SOLUBILITY OF TADALAFIL IN PHARMACEUTICAL SOLVENT MIXTURES AT 298.2K. Latin American Journal of Pharmacy, 34(4), 755-760.

-

Wikipedia. Hedgehog signaling pathway. [Link]

-

PubMed. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide Solvent Properties. [Link]

-

ResearchGate. Schematic of the sonic hedgehog signaling pathway. [Link]

-

MDPI. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Scholars Research Library. Hedgehog signaling pathway. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. taladegib. [Link]

- Montefiori, D. C. (2007). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. Duke Human Vaccine Institute.

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

GSRS. TALADEGIB C-14. [Link]

-

ResearchGate. Simplified Hedgehog signaling pathway demonstrating Hedgehog signaling... [Link]

-

American Chemical Society. Dimethyl sulfoxide. [Link]

-

BioSpace. Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]

-

Endeavor BioMedicines. Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]

-

PubChem. Dimethyl Sulfoxide. [Link]

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. taladegib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 16. Schematic of the sonic hedgehog signaling pathway [pfocr.wikipathways.org]

- 17. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Note: In Vitro Assay Development for Taladegib Hydrochloride (LY2940680)

Abstract & Introduction

Taladegib hydrochloride (LY2940680) is a potent, second-generation small-molecule antagonist of the Smoothened (SMO) receptor, a G-protein-coupled receptor-like protein essential for Hedgehog (Hh) signaling. Unlike first-generation inhibitors (e.g., vismodegib), Taladegib retains efficacy against the SMO-D473H mutation , a specific amino acid substitution that frequently drives clinical resistance in basal cell carcinoma (BCC).

This application note details the development of robust in vitro assays to evaluate Taladegib potency. It focuses on the GLI-Luciferase Reporter Assay as the functional gold standard and the BODIPY-Cyclopamine Competitive Binding Assay for target engagement validation.

Key Pharmacological Differentiator:

-

Target: Smoothened (SMO) Transmembrane Domain.[1]

-

Resistance Profile: Retains binding affinity to SMO-D473H (Vismodegib-resistant).

-

Clinical Relevance: Basal Cell Carcinoma, Esophageal Adenocarcinoma, Idiopathic Pulmonary Fibrosis (IPF).

Compound Handling & Chemical Properties

Proper handling is the first line of defense against assay variability. Taladegib is lipophilic; improper solubilization leads to micro-precipitation and false negatives.

| Property | Specification |

| CAS Number | 1258861-20-9 |

| Molecular Weight | ~413.9 g/mol (Free base) |

| Solubility (DMSO) | Up to 50 mg/mL (Warm bath may be required) |

| Solubility (Water) | Insoluble |

| Stock Storage | -20°C (Stable for 6 months); Avoid freeze-thaw cycles >3 times. |

Protocol 1: Stock Preparation

-

Dissolve Taladegib powder in anhydrous DMSO to a concentration of 10 mM .

-

Vortex vigorously for 60 seconds. If particulates persist, sonicate at 37°C for 5 minutes.

-

Aliquot into amber glass vials (avoid plastic interaction if storing long-term) and store at -80°C.

Expert Insight: When dosing cells, ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) . Higher DMSO levels can non-specifically inhibit the Hh pathway, creating assay artifacts.

Mechanism of Action & Pathway Visualization

To design a valid assay, one must understand the signal transduction flow. In the absence of Hh ligand, Patched-1 (PTCH1) inhibits SMO. When Hh binds PTCH1, SMO is derepressed, accumulates in the primary cilium, and promotes the nuclear translocation of GLI transcription factors.

Taladegib binds to the SMO heptahelical bundle, locking it in an inactive conformation even in the presence of Hh ligands.

Figure 1: Hedgehog Signaling Pathway. Taladegib acts at the membrane level, inhibiting SMO to prevent GLI-mediated transcription.

Primary Functional Assay: GLI-Luciferase Reporter

This is the industry-standard assay for determining IC50. It utilizes Shh-Light2 cells (NIH3T3 fibroblasts stably transfected with a GLI-responsive Firefly luciferase reporter).

Critical Reagents

-

Cell Line: Shh-Light2 (ATCC or JHU licensed).

-

Agonist: Recombinant Mouse Sonic Hedgehog (rmShh) or SAG (Smoothened Agonist).

-

Note: You must stimulate the pathway to measure inhibition. Basal Hh activity in NIH3T3 is too low for a robust Z-factor without stimulation.

-

-

Assay Media: DMEM + 0.5% Calf Serum (CS).[2]

Step-by-Step Protocol

-

Seeding (Day 0):

-

Harvest Shh-Light2 cells and resuspend in Growth Media (DMEM + 10% Calf Serum).

-

Seed 15,000 cells/well in a white-walled, clear-bottom 96-well plate.

-

Incubate overnight at 37°C/5% CO2 until 100% confluent.

-

-

Compound Preparation (Day 1):

-

Prepare 1000x stocks of Taladegib in DMSO.

-

Dilute 1:1000 into Assay Media (DMEM + 0.5% CS) containing 100 nM SAG (or 200 ng/mL rmShh).

-

Control 1 (Max Signal): DMSO + Agonist.[3]

-

Control 2 (Min Signal): DMSO + No Agonist (Background).

-

-

Treatment (Day 1):

-

Readout (Day 2):

-

Lyse cells using passive lysis buffer or a "One-Step" luciferase reagent.

-

Incubate 15 mins at Room Temp (protected from light).

-

Read Luminescence on a plate reader.

-

Experimental Workflow Visualization

Figure 2: GLI-Luciferase Assay Timeline. Note the critical media swap to low serum before drug addition.

Secondary Validation: Competitive Binding Assay

To confirm that Taladegib is inhibiting SMO via direct binding (and not via off-target toxicity or downstream interference), use a fluorescence displacement assay.

Principle: BODIPY-Cyclopamine is a fluorescent SMO antagonist. Taladegib competes for the same binding pocket. Loss of fluorescence indicates binding.

Protocol Summary:

-

Cells: HEK-293T cells transiently overexpressing Human SMO.

-

Tracer: 5 nM BODIPY-Cyclopamine.

-

Incubation: Incubate cells with Taladegib (serial dilution) + Tracer for 2 hours at 37°C.

-

Wash: Wash 2x with PBS to remove unbound tracer.

-

Analysis: Flow Cytometry (FITC channel) or High-Content Imaging.

-

Result: A decrease in Mean Fluorescence Intensity (MFI) correlates with Taladegib binding.

Data Analysis & Expected Results

When analyzing data, normalize the Luciferase signal to the "Max Signal" (Agonist only) control.

Calculation:

Expected Potency Profile: Taladegib is distinguished by its efficacy against the D473H mutant.[4]

| Compound | Target | IC50 (Wild Type SMO) | IC50 (D473H Mutant) | Reference |

| Taladegib | SMO | < 5 nM | ~ 10–20 nM | [1, 2] |

| Vismodegib | SMO | ~ 5 nM | > 1000 nM (Resistant) | [2] |

| Sonidegib | SMO | ~ 2 nM | Variable | [3] |

Self-Validation Check: If your Wild Type IC50 is >50 nM, check your serum concentration. High serum = right-shifted IC50.

Troubleshooting Guide (Trustworthiness)

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Leaky reporter or autocrine signaling. | Ensure cells are 100% confluent before treatment (contact inhibition reduces basal noise). |

| Low Signal Window | Inactive Agonist. | Test SAG/Shh batch activity. Ensure low serum (0.5%) is used during stimulation. |

| Inconsistent Replicates | Edge Effects / Evaporation. | Fill outer wells with PBS. Do not use outer wells for data. |

| Precipitation | Drug insolubility. | Do not exceed 0.5% DMSO. Warm stock solution to 37°C before diluting. |

References

-

ClinicalTrials.eu. (n.d.).[3] TALADEGIB – Application in Therapy and Current Clinical Research.[4][5] Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Identification of Novel Smoothened Ligands Using Structure-Based Docking. PMC. Retrieved from [Link]

-

BPS Bioscience. (n.d.).[3][6] Gli Luciferase Reporter NIH3T3 Cell Line Protocol. Retrieved from [Link]

-

Endeavor BioMedicines. (2025). Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis.[7] Retrieved from [Link]

Sources

- 1. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the In Vitro Application of Taladegib Hydrochloride

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been increasingly implicated in the pathogenesis of various malignancies, including medulloblastoma and basal cell carcinoma.[1][2] Its aberrant activation drives tumor growth and survival, making it a prime target for therapeutic intervention. Taladegib hydrochloride (also known as LY2940680 or ENV-101) has emerged as a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer of the Hh signal.[3][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in a cell culture setting, providing not only a step-by-step protocol but also the scientific rationale behind each experimental choice.

The intricate dance of signals: Understanding Taladegib's mechanism of action

The Hedgehog signaling pathway is a tightly regulated cascade. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) constitutively inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[3] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the ultimate effectors of the pathway. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI proteins, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[5][6]

This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO protein.[3] This action effectively blocks the downstream activation of GLI transcription factors, thereby silencing the Hh pathway and suppressing the growth of Hh-dependent tumors.[3]

Caption: A simplified diagram illustrating the Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.

Protocol for In Vitro Application of this compound

This protocol provides a comprehensive framework for the use of this compound in adherent cell cultures, with a particular focus on medulloblastoma cell lines, a cancer type often driven by aberrant Hh signaling.[1]

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Medulloblastoma cell line with known Hh pathway activation (e.g., DAOY)

-

Sterile tissue culture flasks, plates (6-well, 96-well), and other necessary consumables

-

Standard cell culture equipment (incubator at 37°C with 5% CO2, biosafety cabinet, microscope, centrifuge)

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 534.09 g/mol , dissolve 5.34 mg of the powder in 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) can aid in solubilization if necessary.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow

Caption: A flowchart outlining the key steps for treating cultured cells with this compound and subsequent analysis.

Step-by-Step Cell Treatment Protocol

-

Cell Seeding: The day prior to treatment, seed the medulloblastoma cells (e.g., DAOY) into the desired culture plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for dose-response experiments is 1 nM to 10 µM. Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. For the vehicle control, use medium containing the same final concentration of DMSO as the highest Taladegib concentration.

-

Incubation: Return the plates to the incubator and culture for the desired time points. Typical incubation times for assessing changes in cell viability and gene/protein expression range from 24 to 72 hours.[7]

Endpoint Analyses: Validating the Efficacy of Taladegib

To assess the biological effects of this compound, a combination of the following assays is recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of Taladegib.

-

Following the treatment incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of Taladegib that inhibits cell growth by 50%).

| Cancer Cell Line | Reported IC50 for a similar SMO inhibitor (Vismodegib) |

| Medulloblastoma (DAOY) | 52 to 84 µM[7] |

| Pancreatic Cancer | Varies by cell line[8] |

Note: IC50 values are cell line-dependent and should be determined empirically for Taladegib in your specific system.

Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression

This analysis confirms the on-target effect of Taladegib by measuring the downregulation of Hh target genes.

-

After treatment, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA template.

-

Perform qRT-PCR using primers specific for Hh target genes such as GLI1 and PTCH1 .[5][9][10] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the relative gene expression changes using the ΔΔCt method. A significant decrease in GLI1 and PTCH1 expression in Taladegib-treated cells compared to the vehicle control indicates effective Hh pathway inhibition.

Western Blotting for GLI1 Protein Expression

This assay provides a direct measure of the downstream effects of Taladegib on the key Hh pathway effector protein.

-

Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for GLI1 .[11][12][13] Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the intensity of the GLI1 band in Taladegib-treated samples confirms pathway inhibition.

Trustworthiness and Self-Validation

The robustness of this protocol lies in its multi-faceted approach to validation. The concordance of data from cell viability assays, qRT-PCR, and Western blotting provides a self-validating system. A decrease in cell viability should correlate with the downregulation of Hh target gene and protein expression, providing strong evidence for the on-target activity of this compound.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the in vitro use of this compound. By understanding the mechanism of action and following these detailed procedures, researchers can effectively utilize this potent SMO inhibitor to investigate the role of the Hedgehog signaling pathway in cancer and other diseases, and to evaluate its potential as a therapeutic agent.

References

-

TALADEGIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

-

Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy. PMC. Available at: [Link]

-

Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer. Endeavor BioMedicines. Available at: [Link]

-

Vismodegib Improved Therapy of Medulloblastoma by Targeting Sonic Hedgehog Signaling Pathway on DAOY Medulloblastoma Cell Line. ResearchGate. Available at: [Link]

-

Downregulation of the Sonic Hedgehog/Gli pathway transcriptional target Neogenin-1 is associated with basal cell carcinoma aggressiveness. PMC. Available at: [Link]

-

Hedgehog Signaling Promotes Medulloblastoma Survival via BclII. PMC. Available at: [Link]

-

Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms. PubMed. Available at: [Link]

-

Down-Regulation of Gli Transcription Factor Leads to the Inhibition of Migration and Invasion of Ovarian Cancer Cells via Integrin β4-Mediated FAK Signaling. PLOS ONE. Available at: [Link]

-

Sonic hedgehog inhibition reduces in vitro tumorigenesis and alters expression of Gli1-. NobleResearch. Available at: [Link]

-

Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks. PMC. Available at: [Link]

-

Sonic Hedgehog pathway identified as a target against medulloblastoma. European Pharmaceutical Review. Available at: [Link]

-

The developmental stage of the medulloblastoma cell-of-origin restricts Sonic hedgehog pathway usage and drug sensitivity. PMC. Available at: [Link]

-

Hedgehog-GLI Pathway in Medulloblastoma. ASCO Publications. Available at: [Link]

-

The hedgehog signaling pathway – Part 2. YouTube. Available at: [Link]

-

A Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations. ClinicalTrials.gov. Available at: [Link]

-

Endeavor Doses First Patient in Phase 2 Oncology Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib). BioSpace. Available at: [Link]

-

1st Patient Dosed in Trial of IPF Therapy Candidate Taladegib. Pulmonary Fibrosis News. Available at: [Link]

-

ENV-101 shown to improve lung function in early IPF trial. Pulmonary Fibrosis News. Available at: [Link]

-

Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF). Endeavor BioMedicines. Available at: [Link]

-

Endeavor BioMedicinesENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis. 2 Minute Medicine. Available at: [Link]

-

Protocols for Cancer-related cell lines. Horizon Discovery. Available at: [Link]

-

Activation of AMPK sensitizes medulloblastoma to Vismodegib and overcomes Vismodegib-resistance. PMC. Available at: [Link]

-

Phosphorylation of human glioma-associated oncogene 1 on Ser937 regulates Sonic Hedgehog signaling in medulloblastoma. PMC. Available at: [Link]

-

Deleterious Rare Mutations of GLI1 Dysregulate Sonic Hedgehog Signaling in Human Congenital Heart Disease. Frontiers. Available at: [Link]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. ascopubs.org [ascopubs.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]

- 5. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down-Regulation of Gli Transcription Factor Leads to the Inhibition of Migration and Invasion of Ovarian Cancer Cells via Integrin β4-Mediated FAK Signaling | PLOS One [journals.plos.org]

- 7. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Downregulation of the Sonic Hedgehog/Gli pathway transcriptional target Neogenin-1 is associated with basal cell carcinoma aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GLI1 (V812) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. novusbio.com [novusbio.com]

- 13. GLI1 antibody (66905-1-Ig) | Proteintech [ptglab.com]

Taladegib hydrochloride dosage for in vivo animal studies

This guide outlines the experimental framework for using Taladegib hydrochloride (LY2940680) in in vivo animal studies. It is designed for researchers investigating Hedgehog (Hh) pathway inhibition in oncology (e.g., Medulloblastoma, Basal Cell Carcinoma) or fibrotic disease models (e.g., IPF).

Part 1: Executive Summary & Mechanism

Taladegib is a potent, orally bioavailable, second-generation small-molecule antagonist of the Smoothened (SMO) receptor. Unlike first-generation inhibitors (e.g., Vismodegib), Taladegib retains potency against the SMO-D473H mutant, a common mechanism of acquired resistance.

Mechanism of Action: The Hedgehog signaling pathway is normally silenced in adult tissues. In pathological states, Hh ligand binds to Patched (PTCH) , relieving PTCH's inhibition of Smoothened (SMO) .[1] Active SMO translocates to the primary cilium, preventing the degradation of GLI transcription factors. Taladegib binds to the heptahelical bundle of SMO, locking it in an inactive conformation and preventing GLI activation.

Figure 1: Mechanism of Action. Taladegib binds SMO, preventing downstream GLI signaling despite PTCH inactivation.

Part 2: Formulation & Preparation

Taladegib is a hydrophobic molecule with limited aqueous solubility. For oral gavage (p.o.), it must be prepared as a homogeneous suspension. Do not use DMSO for oral dosing in chronic studies if possible, as it can induce GI toxicity and confound results.

Recommended Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.2% (v/v) Tween 80 in Sterile Water. (Alternative: 0.5% Hydroxypropyl Methylcellulose (HPMC) can be substituted for MC).

Preparation Protocol (Example: 5 mg/mL Batch)

-

Vehicle Preparation (Stock):

-

Heat sterile water to ~80°C (approx. 1/3 of total volume).

-

Slowly add Methylcellulose powder (400 cP viscosity) while stirring vigorously to prevent clumping.

-

Add remaining cold water to total volume.

-

Stir at 4°C overnight to fully hydrate and clarify the solution.

-

Add Tween 80 (0.2%) and mix gently. Store at 4°C for up to 2 weeks.

-

-

Drug Suspension:

-

Weigh the required amount of this compound.

-

Add a small volume of the Vehicle to the powder to create a paste (levigation).

-

Gradually add the remaining Vehicle while vortexing or sonicating.

-

Sonication: Sonicate for 10–20 minutes in a water bath to ensure a fine, uniform suspension.

-

Storage: Prepare fresh weekly. Store at 4°C, protected from light. Resuspend thoroughly (vortex) before every dose.

-

Part 3: In Vivo Dosage Guidelines

The following dosages are derived from preclinical efficacy data in murine xenograft models (e.g., Medulloblastoma, Pancreatic).

Table 1: Recommended Dosage for Mice (Mus musculus)

| Study Type | Dose Range (mg/kg) | Frequency | Route | Duration | Notes |

| Efficacy (Tumor) | 30 – 50 mg/kg | QD (Once Daily) | p.o. | 14–28 Days | Standard therapeutic window. 40 mg/kg is a common starting point. |

| PK / PD | 10 – 100 mg/kg | Single Dose | p.o. | 2–24 Hours | Harvest tissue at T_max (approx. 2-4h) for max pathway inhibition. |

| Toxicity Limit | > 100 mg/kg | QD | p.o. | 7 Days | Weight loss monitoring required.[2] |

| Combination | 20 – 30 mg/kg | QD | p.o. | Varies | Reduce dose if combining with other cytotoxic agents (e.g., Gemcitabine). |

-

Species Factor: For Rats, the equivalent dose is typically 1/2 of the mouse dose (approx. 15–25 mg/kg), but pilot PK validation is strongly advised.

-

Volume: Administer at 10 mL/kg (e.g., 200 µL for a 20g mouse).

Part 4: Experimental Workflow (Efficacy Study)

This workflow describes a standard subcutaneous xenograft model (e.g., Ptch+/- medulloblastoma or patient-derived xenograft).

Figure 2: Experimental Workflow for Taladegib Efficacy Study.

Step-by-Step Protocol:

-

Acclimatization: Allow mice (e.g., Nude, SCID, or NSG) to acclimatize for 7 days.

-

Implantation: Inject tumor cells (1-5 x 10⁶) in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank.

-

Staging: Monitor tumor volume (

).[3] Initiate treatment when tumors reach 150–200 mm³ . -

Grouping: Randomize mice into groups (n=8-10) to ensure equal average starting tumor volume.

-

Group A: Vehicle Control (0.5% MC + 0.2% Tween 80).

-

Group B: Taladegib 40 mg/kg QD.

-

-

Dosing: Administer via oral gavage daily at the same time (e.g., 09:00 AM) to minimize circadian variations in metabolism.

-

Monitoring: Measure body weight and tumor volume 2-3 times per week. Euthanize if weight loss >20%.

-

Pharmacodynamics (Critical): On the final day, administer the last dose and harvest tumor tissue 2–4 hours later . This captures the drug at peak concentration (

) to validate target engagement. -

Analysis:

-

Efficacy: Calculate Tumor Growth Inhibition (%TGI).

-

Biomarker: Extract RNA from tumor tissue and measure Gli1 mRNA levels via qPCR. Taladegib should reduce Gli1 expression by >80-90% in responsive models.

-

Part 5: Troubleshooting & Best Practices

-

Solubility Issues: If the drug settles quickly, increase Tween 80 concentration to 0.5% or sonicate longer. Do not heat the drug suspension once the compound is added.

-

Toxicity: Taladegib is generally well-tolerated, but Hh inhibition can cause hair loss (alopecia) and weight loss in mice over long durations (>4 weeks). Provide soft food (diet gel) if weight loss occurs.

-

Resistance: If using a model with acquired resistance to Vismodegib (e.g., SMO-D473H mutation), ensure you are using the correct cell line. Taladegib retains efficacy here, whereas Vismodegib will fail.

References

-

Bendell, J., et al. (2018). "Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma." Clinical Cancer Research.

-

Infante, J. R., et al. (2011). "Safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the oral smoothened (SMO) inhibitor LY2940680." Journal of Clinical Oncology.

-

Endeavor BioMedicines. (2025). "Taladegib (ENV-101) Phase 2 Data in IPF." The Lancet Respiratory Medicine.

- Wang, Y., et al. (2012). "Therapeutic targeting of the Hedgehog pathway in medulloblastoma." Cancer Research. (Contextual dosing reference for SMO inhibitors).

Sources

- 1. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Taladegib Hydrochloride for Basal Cell Carcinoma Cell Line Investigations

Introduction: Targeting the Aberrantly Activated Hedgehog Pathway in Basal Cell Carcinoma with Taladegib Hydrochloride

Basal cell carcinoma (BCC), the most prevalent form of skin cancer, is fundamentally driven by the aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2][3] In healthy adult tissues, this pathway is crucial for embryonic development and tissue homeostasis, but its dysregulation is a hallmark of BCC tumorigenesis.[3] The Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO).[4] The subsequent activation of SMO triggers a signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[5]

Mutations in key components of the Hh pathway, most commonly loss-of-function mutations in PTCH1 or activating mutations in SMO, lead to constitutive, ligand-independent signaling, driving uncontrolled cell growth and the development of BCC.[1][6] this compound (also known as LY2940680) is a potent and selective small molecule inhibitor of the SMO protein.[7][8] By binding to and inhibiting SMO, Taladegib effectively blocks the downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor cell proliferation.[7][8] These application notes provide a comprehensive guide for researchers utilizing this compound in BCC cell line models to investigate its therapeutic potential and dissect the underlying molecular mechanisms.

Mechanism of Action: this compound

The central role of this compound is to interrupt the Hedgehog signaling pathway at the level of the Smoothened protein. The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by Taladegib.

Caption: Hedgehog Signaling Pathway and Taladegib Inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

The accurate preparation of the inhibitor stock solution is critical for reproducible experimental outcomes. This compound has reported solubility in Dimethyl Sulfoxide (DMSO).[9]

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

Protocol:

-

Equilibrate the this compound powder and DMSO to room temperature.

-

In a sterile vial, weigh the desired amount of this compound powder.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution vigorously for 2-5 minutes.

-

If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.[9] Gentle warming to 37°C for 10-15 minutes can also aid in dissolution.[9]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

| Parameter | Recommendation | Rationale |

| Solvent | High-purity, anhydrous DMSO | Ensures maximal solubility and stability of the compound.[9] |

| Stock Concentration | 10 mM | A standard concentration for in vitro studies, allowing for a wide range of working dilutions. |

| Storage | -20°C or -80°C in single-use aliquots | Prevents degradation and contamination of the stock solution. |

Cell Culture of Basal Cell Carcinoma Cell Lines

The choice of BCC cell line is dependent on the specific research question. It is crucial to maintain consistent cell culture conditions to ensure experimental reproducibility.

Recommended BCC Cell Lines:

-

ASZ001: A well-characterized human BCC cell line.

-

BSZ2: Another established human BCC cell line.

Protocol:

-

Culture BCC cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

Caption: Experimental Workflow for MTT Cell Viability Assay.

Protocol:

-

Seed BCC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-